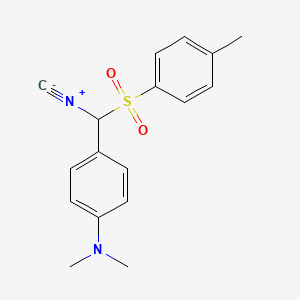
2-chloro-N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide is a complex organic compound that features a triazole ring, a fluorobenzamide group, and various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Fluorobenzamide Group: This step may involve the reaction of a fluorobenzoyl chloride with an amine derivative.
Attachment of the Thioether Linkage: This can be done via a nucleophilic substitution reaction where a thiol group reacts with an appropriate electrophile.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Oxidation of the thioether linkage can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups can yield alcohols.
Substitution: Substitution reactions on the aromatic rings can introduce various functional groups, depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its triazole ring.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its structure allows for potential interactions with proteins, which can be explored in drug design.
Medicine
Antimicrobial Activity: The compound’s structure suggests potential antimicrobial properties, which can be investigated for therapeutic applications.
Cancer Research: Its ability to interact with biological targets makes it a candidate for cancer research.
Industry
Pharmaceuticals: The compound can be used in the development of new drugs.
Agriculture: Its potential biological activity can be explored for use in agrochemicals.
Mécanisme D'action
The mechanism by which 2-chloro-N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring and other functional groups in the compound allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(2,6-dimethylphenyl)acetamide: Shares the chloro and dimethylphenyl groups but lacks the triazole ring and other substituents.
N-(4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide: Similar structure but with different substituents on the triazole ring.
Uniqueness
The uniqueness of 2-chloro-N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the triazole ring, thioether linkage, and fluorobenzamide group makes it distinct from other similar compounds, providing unique opportunities for research and application.
Propriétés
Numéro CAS |
394225-51-5 |
|---|---|
Formule moléculaire |
C27H25ClFN5O2S |
Poids moléculaire |
538.0 g/mol |
Nom IUPAC |
2-chloro-N-[[4-(2,5-dimethylphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide |
InChI |
InChI=1S/C27H25ClFN5O2S/c1-16-6-4-7-19(12-16)31-24(35)15-37-27-33-32-23(34(27)22-13-17(2)10-11-18(22)3)14-30-26(36)25-20(28)8-5-9-21(25)29/h4-13H,14-15H2,1-3H3,(H,30,36)(H,31,35) |
Clé InChI |
ZSSQZSLDQVBGHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)C)C)CNC(=O)C4=C(C=CC=C4Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


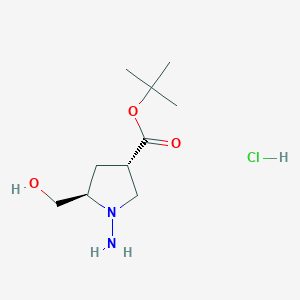
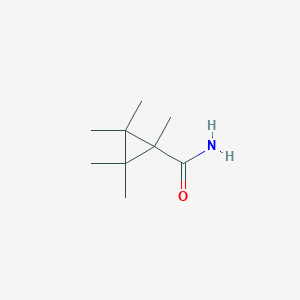
![N-{(E)-[4-(dodecyloxy)phenyl]methylidene}-4-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14122304.png)
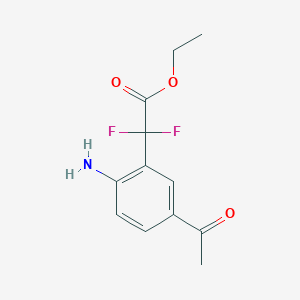
![Disodium;2-[[16-benzoyl-8,15-dioxo-10-(4-sulfonatoanilino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaen-12-yl]oxy]-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonate](/img/structure/B14122309.png)

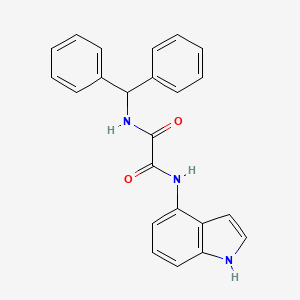
![ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate](/img/structure/B14122318.png)

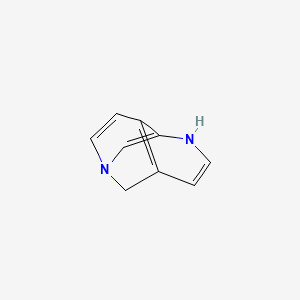
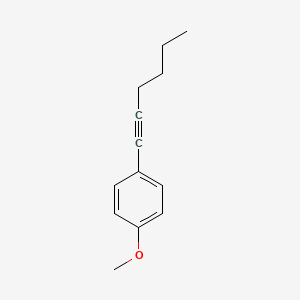
![Tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14122340.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(1H-iMidazol-2-yl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B14122355.png)
